molecular formula C22H27N3O2S B11048809 Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate

Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate

Cat. No. B11048809
M. Wt: 397.5 g/mol
InChI Key: YZLWVCPHNTVTKX-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzyl-substituted diazepane ring and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 4-benzyl-1,4-diazepane in the presence of a carbonothioylating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and diazepane moieties.

    Reduction: Reduction reactions can target the carbonothioyl group, converting it into a more reduced form.

    Substitution: The ester and amine groups in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-{[(4-benzyl-1,4-diazepan-1-yl)carbonothioyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The diazepane ring is known to interact with neurotransmitter receptors, while the carbonothioyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Similar Compounds:

  • Ethyl 4-(4-methyl-1,4-diazepan-1-yl)benzoate
  • Ethyl 4-(1,4-diazepan-1-yl)benzoate

Comparison: this compound is unique due to the presence of the benzyl group and the carbonothioyl moiety. These structural features confer distinct chemical reactivity and biological activity compared to its analogs. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the carbonothioyl group provides additional sites for chemical modification and interaction with biological targets.

properties

Molecular Formula

C22H27N3O2S

Molecular Weight

397.5 g/mol

IUPAC Name

ethyl 4-[(4-benzyl-1,4-diazepane-1-carbothioyl)amino]benzoate

InChI

InChI=1S/C22H27N3O2S/c1-2-27-21(26)19-9-11-20(12-10-19)23-22(28)25-14-6-13-24(15-16-25)17-18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-17H2,1H3,(H,23,28)

InChI Key

YZLWVCPHNTVTKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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